(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-chlorophenoxy)methyl]furan-2-yl}methanone
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Overview
Description
4-BROMO-1-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds, followed by bromination and chlorination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
4-BROMO-1-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-BROMO-1-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-CARBONYL}-3,5-DIMETHYL-1H-PYRAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar bromine substitution.
4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile: Another halogenated heterocyclic compound with different substituents.
Uniqueness
Its structure allows for diverse chemical modifications and functionalizations, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C17H14BrClN2O3 |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-[5-[(4-chlorophenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C17H14BrClN2O3/c1-10-16(18)11(2)21(20-10)17(22)15-8-7-14(24-15)9-23-13-5-3-12(19)4-6-13/h3-8H,9H2,1-2H3 |
InChI Key |
DZQJGTWUWYFFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C)Br |
Origin of Product |
United States |
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